Argenine vasopressin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es spielt eine entscheidende Rolle bei der Regulierung des Wasserhaushalts, des Blutdrucks und der Nierenfunktion, indem es die Wasserresorption in den Nieren fördert und die Blutgefäße verengt .

2. Präparationsmethoden

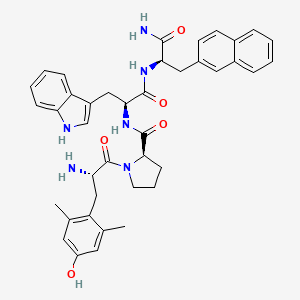

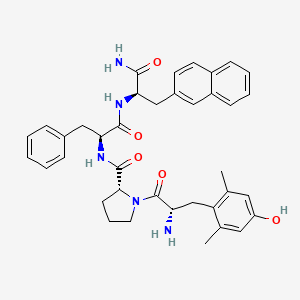

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Arginin-Vasopressin beinhaltet die Festphasenpeptidsynthese, bei der Aminosäuren sequentiell zu einer wachsenden Peptidkette hinzugefügt werden, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kupplung: Die Aminosäuren werden mit Reagenzien wie Dicyclohexylcarbodiimid aktiviert und zum Harz-gebundenen Peptid hinzugefügt.

Entschützung: Schutzgruppen an den Aminosäuren werden mit Trifluoressigsäure entfernt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Arginin-Vasopressin beinhaltet die großtechnische Festphasenpeptidsynthese, gefolgt von der Reinigung mittels Hochleistungsflüssigkeitschromatographie. Das gereinigte Peptid wird dann lyophilisiert, um das Endprodukt zu erhalten .

Arten von Reaktionen:

Oxidation: Arginin-Vasopressin kann Oxidationsreaktionen eingehen, insbesondere an den Cysteinresten, wobei Disulfidbrücken gebildet werden.

Reduktion: Die Disulfidbrücken in Arginin-Vasopressin können mit Reduktionsmitteln wie Dithiothreitol zu freien Thiolgruppen reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Jod können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol oder Beta-Mercaptoethanol sind übliche Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie Dicyclohexylcarbodiimid werden für Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte:

Oxidation: Bildung von Disulfidbrücken zwischen Cysteinresten.

Reduktion: Freie Thiolgruppen aus der Reduktion von Disulfidbrücken.

Substitution: Analoge Peptide mit modifizierten Aminosäuresequenzen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of arginine vasopressin involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are activated using reagents like dicyclohexylcarbodiimide and added to the resin-bound peptide.

Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.

Industrial Production Methods: Industrial production of arginine vasopressin involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain the final product .

Types of Reactions:

Oxidation: Arginine vasopressin can undergo oxidation reactions, particularly at the cysteine residues, forming disulfide bonds.

Reduction: The disulfide bonds in arginine vasopressin can be reduced to free thiol groups using reducing agents like dithiothreitol.

Substitution: Amino acid residues in arginine vasopressin can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol or beta-mercaptoethanol are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups from the reduction of disulfide bonds.

Substitution: Analog peptides with modified amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Arginin-Vasopressin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht für seine Rolle im Wasserhaushalt, der Blutdruckregulation und der Nierenfunktion.

Medizin: Zur Behandlung von Diabetes insipidus, septischem Schock und Blutungsstörungen eingesetzt. Es wird auch für seine potenzielle Rolle bei der Behandlung von Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen untersucht.

Industrie: In der Entwicklung von peptid-basierten Medikamenten und Therapeutika eingesetzt

5. Wirkmechanismus

Arginin-Vasopressin übt seine Wirkungen aus, indem es an spezifische Rezeptoren im Körper bindet:

V1-Rezeptoren: Befinden sich in Blutgefäßen, wodurch Vasokonstriktion und Bluthochdruck verursacht werden.

V2-Rezeptoren: Befinden sich in den Nieren, fördern die Wasserresorption und konzentrieren den Urin.

V3-Rezeptoren: Sind in der Hypophyse vorhanden und beeinflussen die Freisetzung von Adrenocorticotropin.

Die Bindung von Arginin-Vasopressin an diese Rezeptoren aktiviert intrazelluläre Signalwege, die zu den beobachteten physiologischen Wirkungen führen .

Ähnliche Verbindungen:

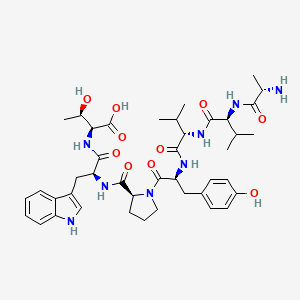

Oxytocin: Ein Peptidhormon, das strukturell Arginin-Vasopressin ähnelt, aber unterschiedliche physiologische Wirkungen hat, die hauptsächlich an der Geburt und Laktation beteiligt sind.

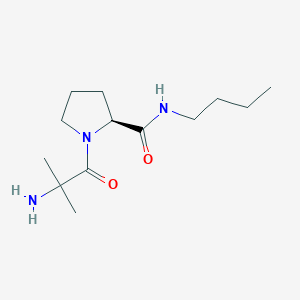

Desmopressin: Ein synthetisches Analogon von Arginin-Vasopressin mit einer längeren Halbwertszeit, das zur Behandlung von Diabetes insipidus und Bettnässen eingesetzt wird.

Lypressin: Ein weiteres Analogon von Arginin-Vasopressin, das für ähnliche therapeutische Zwecke verwendet wird.

Einzigartigkeit von Arginin-Vasopressin: Arginin-Vasopressin ist aufgrund seiner dualen Rolle bei der Regulierung sowohl des Wasserhaushalts als auch des Blutdrucks einzigartig. Seine Fähigkeit, an mehrere Rezeptortypen zu wirken, ermöglicht es ihm, eine Vielzahl physiologischer Wirkungen auszuüben, was es zu einem vielseitigen und wichtigen Hormon im Körper macht .

Wirkmechanismus

Arginine vasopressin exerts its effects by binding to specific receptors in the body:

V1 Receptors: Located in blood vessels, causing vasoconstriction and increasing blood pressure.

V2 Receptors: Found in the kidneys, promoting water reabsorption and concentrating urine.

V3 Receptors: Present in the pituitary gland, influencing the release of adrenocorticotropic hormone.

The binding of arginine vasopressin to these receptors activates intracellular signaling pathways, leading to the physiological effects observed .

Vergleich Mit ähnlichen Verbindungen

Oxytocin: A peptide hormone similar in structure to arginine vasopressin, but with different physiological effects, primarily involved in childbirth and lactation.

Desmopressin: A synthetic analog of arginine vasopressin with a longer half-life, used in the treatment of diabetes insipidus and bedwetting.

Lypressin: Another analog of arginine vasopressin, used for similar therapeutic purposes.

Uniqueness of Arginine Vasopressin: Arginine vasopressin is unique due to its dual role in regulating both water balance and blood pressure. Its ability to act on multiple receptor types allows it to exert a wide range of physiological effects, making it a versatile and important hormone in the body .

Eigenschaften

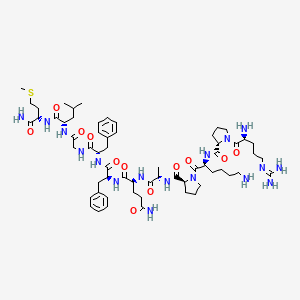

Molekularformel |

C46H65N15O12S2 |

|---|---|

Molekulargewicht |

1084.2 g/mol |

IUPAC-Name |

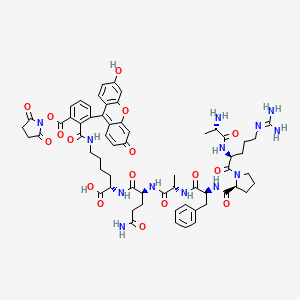

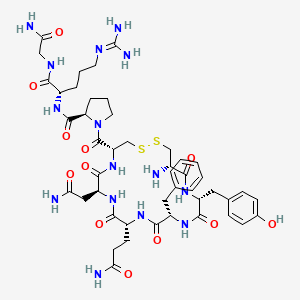

(2R)-1-[(4R,7S,10R,13S,16R,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28+,29-,30-,31+,32+,33+,34-/m1/s1 |

InChI-Schlüssel |

KBZOIRJILGZLEJ-BOXDWKHASA-N |

Isomerische SMILES |

C1C[C@@H](N(C1)C(=O)[C@@H]2CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methoxy-6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromen-1-ol](/img/structure/B10846714.png)

![2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10846766.png)

![3-{4-[(Benzylethylamino)methyl]phenyl}-6,7-dimethoxychromen-2-one](/img/structure/B10846781.png)

![3-amino-6-[4-(2-methoxyethylsulfamoyl)phenyl]-N-pyridin-3-ylpyrazine-2-carboxamide](/img/structure/B10846798.png)

![(2S,3S,4R,5R)-N-[6-[[(2R)-6-amino-1-[[6-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10846800.png)